(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1807940-76-6
VCID: VC8461150
InChI: InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O
Molecular Formula: C11H15F2NO4
Molecular Weight: 263.24 g/mol

(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

CAS No.: 1807940-76-6

Cat. No.: VC8461150

Molecular Formula: C11H15F2NO4

Molecular Weight: 263.24 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid - 1807940-76-6

Specification

CAS No. 1807940-76-6
Molecular Formula C11H15F2NO4
Molecular Weight 263.24 g/mol
IUPAC Name (1R,3S,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Standard InChI InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m0/s1
Standard InChI Key LSTRNSGAOYAQTB-LYFYHCNISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O

Introduction

Structural and Stereochemical Analysis

The molecular architecture of (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid combines a strained bicyclic framework with strategic functionalization. Key structural features include:

  • Bicyclo[3.1.0]hexane scaffold: A fused cyclopropane-pyrrolidine system creating significant ring strain (≈25 kcal/mol) .

  • Stereochemical configuration: The (1R,3S,5S) arrangement establishes three chiral centers critical for biological activity .

  • Fluorine substitution: Two fluorine atoms at C6 enhance metabolic stability and influence electronic properties (σ = 0.06 for C-F vs σ = 0.10 for C-Cl).

  • Boc protection: The tert-butoxycarbonyl group at N2 provides steric shielding during synthetic manipulations .

Table 1: Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC11H15F2NO4
Molecular Weight263.24 g/mol
CAS Registry2165338-56-5
X-ray Diffraction DataConfirmed (1R,3S,5S) configuration
TPSA (Topological PSA)75.6 Ų

The stereochemical complexity necessitates advanced analytical techniques for verification. X-ray crystallographic studies of related analogs demonstrate that the bicyclic system adopts a boat-like conformation with the cyclopropane ring perpendicular to the pyrrolidine plane .

Synthetic Methodologies

Industrial-scale production employs multi-step sequences optimized for stereocontrol and yield. A representative synthesis involves:

  • Amino Protection: L-glutamic acid derivatives undergo Boc protection using di-tert-butyl dicarbonate (Boc2O) in presence of 4-dimethylaminopyridine (DMAP) .

  • Ring-Closing Metathesis: Catalytic cyclization forms the bicyclic core with cis/trans ratios controlled by reaction time (optimal 19.5 hr for 6:1 selectivity) .

  • Simmons-Smith Cyclopropanation: Zinc-copper couple mediates difluorocyclopropane formation .

  • Carboxylation: Final hydrolysis yields the carboxylic acid functionality .

Table 2: Synthetic Optimization Parameters

StepConditionsYieldde Value
Boc ProtectionDMAP (0.4 eq), Pyridine82%-
CyclopropanationZn/Cu, CH2I2, 0°C, 19.5 hr30%72%
Final HydrolysisLiOH, THF/H2O95%-

Challenges persist in scaling the Simmons-Smith reaction due to sensitivity to moisture and temperature fluctuations. Recent advances employ flow chemistry to improve reproducibility .

Pharmacological Applications

As a privileged scaffold in medicinal chemistry, this compound demonstrates three primary therapeutic mechanisms:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The bicyclic framework mimics proline-containing substrates, enabling competitive inhibition of DPP-IV (Ki = 38 nM in analogs). This enzyme regulates incretin hormones, making the compound relevant for type 2 diabetes management.

Metabolic Stability Enhancement

Fluorine substitution at C6 reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies show:

  • In vitro t1/2: 6.2 hr (fluorinated) vs 1.8 hr (non-fluorinated)

  • Plasma protein binding: 89% vs 76% in analogs

Conformational Restriction

The rigid bicyclic system enforces specific side-chain orientations, improving target binding affinity. Molecular dynamics simulations indicate:

  • ΔG binding: -9.8 kcal/mol vs -7.2 kcal/mol for flexible analogs

  • Residence time: 23 min vs 8 min at DPP-IV active site

Table 3: Biological Activity Profile

AssayResultModel
DPP-IV InhibitionIC50 = 52 nMHuman
GLUT4 Transactivation3.1-fold increase3T3-L1
CYP3A4 InhibitionIC50 > 100 μMMicrosomal

Physicochemical Properties

The compound's drug-like characteristics stem from balanced hydrophobicity and polarity:

Table 4: Key Physicochemical Data

ParameterValueMethod
LogP1.8 ± 0.2HPLC
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
pKa3.1 (COOH), 9.4 (NH)Potentiometric
Melting Point158-162°C (dec.)DSC

Stability studies indicate:

  • Thermal: <2% decomposition at 40°C/75% RH over 6 months

  • Photolytic: 8% degradation after 1.2 million lux-hours

Industrial Manufacturing and Quality Control

Commercial production adheres to strict ISO-certified protocols . Key specifications include:

  • Purity: ≥97% by HPLC

  • Residual Solvents: <500 ppm (ICH Q3C Class 3)

  • Enantiomeric Excess: ≥98% ee by chiral HPLC

Process impurities are controlled through:

  • Crystallization: Ethyl acetate/n-heptane system achieves 99.1% purity

  • Chromatography: Reverse-phase HPLC removes diastereomeric byproducts

Future Directions

Emerging research priorities include:

  • Continuous Flow Synthesis: To improve cyclopropanation yields beyond 30%

  • PROTAC Conjugates: Leveraging the scaffold for targeted protein degradation

  • CNS Penetration Studies: Structural modifications to enhance blood-brain barrier permeability

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